molecular formula C10H11N3O3 B1430019 1-[(2-Nitrophenyl)methyl]imidazolidin-2-one CAS No. 1432678-43-7

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one

Cat. No.: B1430019
CAS No.: 1432678-43-7
M. Wt: 221.21 g/mol
InChI Key: PGKCZESBFBSIFE-UHFFFAOYSA-N
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Description

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.22 g/mol It is characterized by the presence of an imidazolidin-2-one ring substituted with a 2-nitrophenylmethyl group

Chemical Reactions Analysis

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-[(2-Nitrophenyl)methyl]imidazolidin-2-one can be compared with other similar compounds such as:

    1-(2-Nitrophenyl)imidazolidin-2-one: Similar structure but lacks the methyl group.

    1-(2-Nitrophenyl)imidazolidin-4-one: Similar structure but with a different position of the carbonyl group.

    1-(2-Nitrophenyl)imidazolidin-5-one: Similar structure but with a different position of the carbonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-10-11-5-6-12(10)7-8-3-1-2-4-9(8)13(15)16/h1-4H,5-7H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKCZESBFBSIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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